molecular formula C21H18N2O2S3 B2518831 N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 753463-62-6

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2518831
CAS RN: 753463-62-6
M. Wt: 426.57
InChI Key: YYDIIXBTZSDSOF-YKYHQJSKSA-N
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Description

The compound “N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been synthesized and studied for their antioxidant and antibacterial activities . They have also been used in the synthesis of novel compounds with potential biological activities .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process has been used to create a variety of derivatives with different functional groups .


Molecular Structure Analysis

Thiophene-2-carboxamide derivatives can form intermolecular hydrogen bonds, which can influence their molecular structure . For example, a carboxamide substituted building block showed a twisted conformation and a herringbone packing in a single crystal .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the cyclization of precursor compounds . This process can be influenced by the presence of different functional groups on the precursor compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be influenced by the presence of different functional groups. For example, the presence of a carboxamide group can lead to the formation of intermolecular hydrogen bonds, which can influence the compound’s conformation and packing in a crystal .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have garnered significant interest as potential biologically active compounds. Researchers explore their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound may serve as a starting point for designing novel drugs or optimizing existing ones. Investigating its interactions with biological targets, such as enzymes or receptors, could lead to the development of therapeutic agents.

Computational Chemistry and Molecular Modeling

Using computational methods, scientists can study the compound’s electronic structure, energetics, and reactivity. Molecular dynamics simulations and quantum chemical calculations could provide insights into its behavior in different environments or its interactions with other molecules.

Future Directions

Thiophene-2-carboxamide derivatives have shown promise in various areas, including as potential antitumor agents . Future research could focus on further exploring the structure-activity relationships of these compounds, as well as developing new synthetic approaches to create novel derivatives with improved properties .

properties

IUPAC Name

N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S3/c24-19(16-13-27-17-11-5-4-10-15(16)17)22-23-20(25)18(28-21(23)26)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,22,24)/b9-6+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDIIXBTZSDSOF-YKYHQJSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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